molecular formula C7H14F3N B1489273 4,4,4-Trifluoro-2-isopropylbutan-1-amine CAS No. 1368021-23-1

4,4,4-Trifluoro-2-isopropylbutan-1-amine

Cat. No.: B1489273
CAS No.: 1368021-23-1
M. Wt: 169.19 g/mol
InChI Key: ICIFYNGAAKNVQW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-isopropylbutan-1-amine is a useful research compound. Its molecular formula is C7H14F3N and its molecular weight is 169.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on the synthesis and reactivity of related trifluoromethylated compounds provides insights into the utility of "4,4,4-Trifluoro-2-isopropylbutan-1-amine" in organic chemistry. For instance, the electron-rich amino heterocycles have been utilized for the regiospecific synthesis of trifluoromethyl-containing fused pyridines, offering a simple procedure for the annulation of the trifluoromethylpyridine ring, which can be related to the reactivity of this compound in similar contexts (Volochnyuk et al., 2003). Additionally, the development of stereoselective synthesis methods for trifluoroisoleucines and trifluorovaline using similar fluorinated compounds indicates potential applications in the synthesis of fluorinated amino acids and peptides (Qi Chen, X. Qiu, & F. Qing, 2006).

Catalysis and Functional Materials

The research also extends to catalysis and the development of functional materials. For example, graphene-based catalysts have been explored for the reduction of nitro compounds to amines, highlighting the importance of amino functional groups in environmental and synthetic chemistry applications (M. Nasrollahzadeh et al., 2020). The strategic design and functionalization of luminescent metal-organic frameworks (MOFs) for selective gas/vapor sorption and sensing applications demonstrate the utility of amino-decorated frameworks in materials science (Prasenjit Das & S. Mandal, 2018).

Surface Functionalization and Analytical Applications

Amine-functionalized silica represents another research avenue, where the modification of colloidal silica surfaces with amino groups is pursued for various applications, including chromatography, sensing, and as supports for catalysts, indicating potential areas where this compound could be applied (Erick Soto-Cantu et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4,4,4-trifluoroacetoacetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If swallowed, do not induce vomiting and seek medical attention .

Properties

IUPAC Name

4,4,4-trifluoro-2-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(2)6(4-11)3-7(8,9)10/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFYNGAAKNVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.